molecular formula C20H25NO3 B2669928 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide CAS No. 317820-32-9

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide

Cat. No. B2669928
CAS RN: 317820-32-9
M. Wt: 327.424
InChI Key: LFESYPRMPXZAHK-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.424. The purity is usually 95%.
BenchChem offers high-quality N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : The first synthesis of structurally isomeric compounds from naphthol derivatives using Grignard reaction and hetero Diels–Alder dimerization was achieved, demonstrating an innovative approach to benzo[h]chromene derivatives (Menezes et al., 2011). These compounds have been characterized by IR, NMR, and crystallography, highlighting their potential for further scientific investigation.

  • Ionic Liquids as Catalysts : The use of mild basic ionic liquids for the three-component condensation of aromatic aldehydes, malononitrile, and naphthol demonstrated an environmentally benign method to afford benzo[h]chromene derivatives, highlighting a sustainable approach to chemical synthesis (Shaterian & Mohammadnia, 2015).

Chemical Properties and Applications

  • Photodynamic Properties : Research on naphthopyran dyes, which share a structural motif with the queried compound, has shown that internal factors like intramolecular hydrogen bonds significantly affect their photochromic functions, opening avenues for their use in materials science and optical applications (Fang et al., 2015).

  • Catalyst-Free Synthesis : The catalyst-free synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from carbamoylsilane and N-sulfonylimines presents a streamlined approach to synthesizing compounds with potential applications in organic and medicinal chemistry (Liu, Guo, & Chen, 2015).

properties

IUPAC Name

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)19(23)21(4)18-14(11-22)12-24-16-10-9-13-7-5-6-8-15(13)17(16)18/h5-10,14,18,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFESYPRMPXZAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320800
Record name N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide

CAS RN

317820-32-9
Record name N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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